4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)-
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Overview
Description
4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a morpholine ring and a dimethylphenyl group, making it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- typically involves the reaction of 2,4-dimethylaniline with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent to facilitate the formation of the amide bond. Common reagents used in this process include carbodiimides or other activating agents that promote the amidation reaction .
Industrial Production Methods
In an industrial setting, the production of 4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- is scaled up using similar synthetic routes but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylmorpholine-4-carboxamide: Shares a similar morpholine ring structure but differs in the substituents attached to the ring.
N-(2,4-Dimethylphenyl)-N’-methylformamidine: Contains a similar dimethylphenyl group but has different functional groups attached.
Uniqueness
4-Morpholinecarboxamide, N-(2,4-dimethylphenyl)- is unique due to its specific combination of the morpholine ring and the dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
90053-14-8 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-10-3-4-12(11(2)9-10)14-13(16)15-5-7-17-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
InChI Key |
WUMMSECJLPPSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCOCC2)C |
Origin of Product |
United States |
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